tert-Butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate
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Overview
Description
tert-Butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a tert-butyl group, a pyrazole ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate typically involves the reaction of tert-butyl 2-(1H-pyrazol-4-yl)pyrrolidine-1-carboxylate with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential biological activities. It may be used in the development of new drugs or as a tool to study various biological processes .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new pharmaceuticals .
Industry
In the industrial sector, this compound is used in the production of various chemical products. Its stability and reactivity make it suitable for use in different industrial processes .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
Uniqueness
tert-Butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate is unique due to its combination of a pyrazole ring and a morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H19N3O3 |
---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
tert-butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate |
InChI |
InChI=1S/C12H19N3O3/c1-12(2,3)18-11(16)15-4-5-17-10(8-15)9-6-13-14-7-9/h6-7,10H,4-5,8H2,1-3H3,(H,13,14) |
InChI Key |
MVGUCROWSRLMPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C2=CNN=C2 |
Origin of Product |
United States |
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